2-Methoxy-3-methylpyrazine-d3

Wine analysis Stable isotope dilution assay GC-MS quantification

Quantitative food and flavor analysis labs require matrix-matched internal standards to control ion suppression. Unlabeled analogs co-elute with the native analyte, introducing uncorrectable error. • Enables SIDA-based quantitation with 99-102% spike recoveries and RSDs <5% at 15-30 ng L⁻¹. • +3 Da mass shift on the methoxy group ensures independent MS detection without altering extraction or ionization behavior. • Validated for HS-SPME-GC-MS workflows in wine, juice, coffee, cocoa, and roasted nut matrices.

Molecular Formula C6H8N2O
Molecular Weight 127.16 g/mol
Cat. No. B12361156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylpyrazine-d3
Molecular FormulaC6H8N2O
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1OC
InChIInChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3/i2D3
InChIKeyVKJIAEQRKBQLLA-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methylpyrazine-d3 Analytical Standard


2-Methoxy-3-methylpyrazine-d3 is a deuterated isotopologue of 2-methoxy-3-methylpyrazine (CAS 2847-30-5), a naturally occurring volatile heterocyclic compound found in roasted foods and widely used in flavor and fragrance formulations. The unlabeled parent compound is formed via the Maillard reaction during cooking and roasting , contributing nutty and roasted sensory notes. The deuterated analog, with three hydrogen atoms replaced by deuterium on the methoxy group (molecular formula C₆H₅D₃N₂O, molecular weight 127.16 g/mol) , is synthesized specifically as a stable isotope-labeled internal standard for quantitative analytical workflows using NMR, GC-MS, or LC-MS .

2-Methoxy-3-methylpyrazine-d3 vs. Unlabeled Analogs


In quantitative mass spectrometry workflows, substituting a deuterated internal standard such as 2-methoxy-3-methylpyrazine-d3 with its unlabeled counterpart or a non-isotopic analog introduces uncontrolled analytical error that cannot be corrected through post-acquisition data processing. Unlabeled compounds co-elute with the native analyte and produce identical mass spectral signals, rendering them incapable of serving as internal standards for isotope dilution mass spectrometry (IDMS) . Non-isotopic analogs such as 2,3-diethyl-5-methylpyrazine or other alkylpyrazines exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention behaviors due to distinct physicochemical properties, thereby failing to track and correct for analyte-specific losses during sample preparation and matrix-induced ion suppression or enhancement . The deuterium labeling in 2-methoxy-3-methylpyrazine-d3 confers near-identical chemical behavior to the native analyte while generating a mass shift (+3 Da) that enables independent MS detection and accurate ratio-based quantification .

2-Methoxy-3-methylpyrazine-d3 Quantitative Evidence


Recovery Performance vs. External Calibration

A validated HS-SPME-GC-MS method using deuterated methoxypyrazine internal standards ([²H₃]-IPMP, [²H₃]-SBMP, [²H₃]-IBMP) achieved spike recovery efficiencies between 99% and 102% for all three 3-alkyl-2-methoxypyrazines in wine . In contrast, external standard calibration without isotopic internal standardization typically yields lower and more variable recoveries due to matrix effects and analyte losses during extraction and analysis.

Wine analysis Stable isotope dilution assay GC-MS quantification

Detection Sensitivity at Sensory Thresholds

The stable isotope dilution assay (SIDA) using deuterated methoxypyrazine internal standards achieved a limit of detection (LOD) of <0.5 ng L⁻¹ in juice and 1-2 ng L⁻¹ in wine for 3-alkyl-2-methoxypyrazines . Sensory threshold levels for methoxypyrazines in wine are typically in the low ng L⁻¹ to high pg L⁻¹ range, and the method was specifically developed to reliably quantify down to these sensory threshold levels . Methods lacking isotopic internal standards would exhibit elevated LODs due to uncorrected matrix suppression and analyte losses.

Trace analysis Limit of detection Flavor chemistry

Method Precision vs. External Standard Methods

The HS-SPME-GC-MS stable isotope dilution assay using deuterated internal standards produced relative standard deviations (RSDs) of 5.6-7% for all methoxypyrazines at 5 ng L⁻¹ and <5% for 15 and 30 ng L⁻¹ samples in replicate wine analyses . External standard calibration without isotopic internal standardization in complex matrices such as wine typically yields RSDs exceeding 15-20% due to uncorrected matrix effects and variable extraction efficiencies .

Method precision Quantitative reproducibility GC-MS validation

Isomeric Purity Advantage

Commercially available unlabeled 2-methoxy-3-methylpyrazine (FEMA 3183) is commonly supplied as a mixture of positional isomers, typically containing 75-85% 2-methoxy-3-methyl isomer, 15-25% 6-methoxy-3-methyl isomer, and 1-2% 5-methoxy-3-methyl isomer . In contrast, the deuterated 2-methoxy-3-methylpyrazine-d3 product is synthesized as the single 2-methoxy-3-methyl isotopologue with specified isotopic enrichment and chemical purity .

Isomeric purity Analytical specificity Quality control

Validated Applications for 2-Methoxy-3-methylpyrazine-d3


Isotope Dilution GC-MS for Wine Analysis

Use 2-methoxy-3-methylpyrazine-d3 as the internal standard for stable isotope dilution analysis (SIDA) of 2-methoxy-3-methylpyrazine in wine, grape juice, and fermented beverages. The deuterated standard enables spike recoveries of 99-102% , RSDs <5% at 15-30 ng L⁻¹ , and detection limits <0.5 ng L⁻¹ in juice and 1-2 ng L⁻¹ in wine . This application is validated for monitoring methoxypyrazine contributions to green or unripe sensory characteristics in wine, including impact assessment of Multicoloured Asian Lady Beetle (MALB) infestation on wine quality .

Trace Analysis in Food by HS-SPME-GC-MS

Employ 2-methoxy-3-methylpyrazine-d3 in headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for quantification of 2-methoxy-3-methylpyrazine in complex food matrices including roasted coffee, cocoa, nuts, and cooked foods where the compound is generated via the Maillard reaction . The deuterated internal standard corrects for matrix-induced ion suppression, extraction losses, and injection variability, enabling accurate quantification at sub-ng L⁻¹ concentrations that cannot be reliably achieved using unlabeled external standards .

Regulatory Method Development with Isotope Dilution MS

Integrate 2-methoxy-3-methylpyrazine-d3 into analytical method development workflows for food and flavor regulatory compliance testing. The compound is suitable as an isotope-labeled internal standard for NMR, GC-MS, and LC-MS quantification . Its use in isotope dilution assays aligns with established analytical practices for methoxypyrazine analysis in wine and juice, as demonstrated in peer-reviewed method validation studies . This scenario is particularly relevant for laboratories seeking to develop ISO 17025-accredited or GLP-compliant quantitative methods for pyrazine flavor compounds.

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